N-propyl-N'-[4-(propylcarbamoyl)phenyl]benzene-1,2-dicarboxamide
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Overview
Description
N1-PROPYL-N2-[4-(PROPYLCARBAMOYL)PHENYL]BENZENE-1,2-DICARBOXAMIDE is a complex organic compound with a unique structure that includes both propyl and carbamoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-PROPYL-N2-[4-(PROPYLCARBAMOYL)PHENYL]BENZENE-1,2-DICARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzene-1,2-dicarboxamide core. This can be achieved through the reaction of phthalic anhydride with ammonia to form phthalimide, followed by subsequent reactions to introduce the propyl and carbamoyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N1-PROPYL-N2-[4-(PROPYLCARBAMOYL)PHENYL]BENZENE-1,2-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl groups into amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the benzene ring .
Scientific Research Applications
N1-PROPYL-N2-[4-(PROPYLCARBAMOYL)PHENYL]BENZENE-1,2-DICARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and drug development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N1-PROPYL-N2-[4-(PROPYLCARBAMOYL)PHENYL]BENZENE-1,2-DICARBOXAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biochemical pathways. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-PROPYL-N2-[4-(PROPYLCARBAMOYL)PHENYL]BENZENE-1,2-DICARBOXAMIDE include other benzene-1,2-dicarboxamide derivatives with different substituents on the benzene ring or variations in the carbamoyl groups. Examples include:
- N1-ETHYL-N2-[4-(ETHYLCARBAMOYL)PHENYL]BENZENE-1,2-DICARBOXAMIDE
- N1-METHYL-N2-[4-(METHYLCARBAMOYL)PHENYL]BENZENE-1,2-DICARBOXAMIDE.
Uniqueness
The uniqueness of N1-PROPYL-N2-[4-(PROPYLCARBAMOYL)PHENYL]BENZENE-1,2-DICARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H25N3O3 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
1-N-propyl-2-N-[4-(propylcarbamoyl)phenyl]benzene-1,2-dicarboxamide |
InChI |
InChI=1S/C21H25N3O3/c1-3-13-22-19(25)15-9-11-16(12-10-15)24-21(27)18-8-6-5-7-17(18)20(26)23-14-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,22,25)(H,23,26)(H,24,27) |
InChI Key |
OESPKCIAXMYKGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)NCCC |
Origin of Product |
United States |
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